molecular formula C14H18N2O2S2 B5706951 N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide

N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide

Cat. No.: B5706951
M. Wt: 310.4 g/mol
InChI Key: SCDVSPDVOHOIPJ-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a central benzene ring substituted with a sulfonamide group (N,N-diethyl) and a 2-methyl-1,3-thiazole moiety at the para position. Its structure combines hydrophobic (diethyl) and heteroaromatic (thiazole) elements, which influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-4-16(5-2)20(17,18)13-8-6-12(7-9-13)14-10-19-11(3)15-14/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDVSPDVOHOIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323010
Record name N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798108
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

618063-12-0
Record name N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with N,N-diethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole

Comparison with Similar Compounds

Substituent Effects on the Sulfonamide Group

  • N-(3-Methylbutyl)-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide (EthR inhibitor):

    • The 3-methylbutyl substituent introduces greater hydrophobicity compared to the diethyl group in the target compound. This bulkier substituent may enhance binding affinity to hydrophobic pockets in EthR but reduce aqueous solubility. Structural studies suggest that alkyl chain length and branching significantly impact inhibitor efficacy .
    • Key Difference : Diethyl groups in the target compound likely improve metabolic stability compared to longer alkyl chains, which are prone to oxidative degradation.
  • This modification increases water solubility (logP = 1.3) but may reduce membrane permeability .

Variations in the Thiazole Substituent

  • N,N-Diethyl-4-[2-((2E)-2-(2-furylmethylidene)hydrazinyl)-1,3-thiazol-4-yl]benzenesulfonamide :

    • The hydrazinyl-furyl substituent on the thiazole introduces additional π-π stacking and hydrogen-bonding interactions. This could enhance binding to aromatic residues in enzyme active sites but may complicate synthesis due to tautomerism .
    • Key Difference : The 2-methyl group in the target compound simplifies synthesis and improves stability compared to the labile hydrazine linkage.
  • 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride :

    • Replacing the benzene ring with a thiophene alters electronic properties (e.g., electron-rich sulfur atom). This compound’s sulfonyl chloride group is reactive, making it a precursor for further derivatization, unlike the stable sulfonamide in the target compound .

Heterocycle Replacements

  • N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide :

    • The 1,2,4-oxadiazole ring replaces the benzene-thiazole system, offering a planar, electron-deficient heterocycle. This may improve binding to enzymes requiring charge-transfer interactions but reduces aromatic stabilization .
  • Its ethynyl linker and piperidine group enhance CNS penetration, highlighting how structural changes can shift applications from antimicrobial to neuropharmacological agents .

Table 1. Comparative Data for Selected Analogs

Compound Name Molecular Weight logP Melting Point (°C) Key Activity/Application Reference
N,N-Diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide 323.44 2.8* Not reported EthR inhibitor (tuberculosis)
N-(3-Methylbutyl)-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide 365.50 3.5* Not reported EthR inhibitor (tuberculosis)
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid 219.26 1.9 139.5–140 Intermediate for drug synthesis
N,N-Diethyl-4-(piperazin-1-yl)benzenesulfonamide 297.42 1.3 Not reported Not reported

*Estimated using fragment-based methods.

Q & A

Q. What are the key structural features of N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide, and how are they characterized?

The compound contains a sulfonamide group (N,N-diethyl) attached to a benzene ring substituted with a 2-methyl-1,3-thiazole moiety. Structural characterization typically employs Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) to confirm substituent positions and purity. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (C₁₈H₂₀N₄O₃S₂, as per ). X-ray crystallography using software like SHELXL can resolve 3D conformation, particularly for verifying stereochemistry in analogs .

Q. What are the standard synthetic routes for preparing this compound?

Synthesis involves coupling a thiazole intermediate (e.g., 4-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride) with N,N-diethylsulfonamide. Key steps include:

  • Thiazole formation : Cyclization of thiourea derivatives with α-haloketones under reflux (e.g., ethanol, 80°C) .
  • Sulfonylation : Reaction of the benzoyl chloride intermediate with N,N-diethylamine in anhydrous dichloromethane, catalyzed by triethylamine .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. How is the purity and stability of this compound assessed during storage?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity. Stability studies involve accelerated degradation tests under varying pH (1–13), temperature (40–60°C), and light exposure. Degradation products are identified via LC-MS .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Yield optimization focuses on:

  • Catalyst selection : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in thiazole formation .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while controlled water content prevents hydrolysis .
  • Reaction monitoring : Thin-Layer Chromatography (TLC) tracks intermediate formation, minimizing side products like over-sulfonylated analogs .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:

  • Metabolic profiling : Incubation with liver microsomes (human/rodent) identifies labile sites (e.g., sulfonamide hydrolysis) .
  • Prodrug design : Masking the sulfonamide as a tert-butyl carbamate improves plasma stability .
  • Pharmacokinetic (PK) modeling : Microdose clinical trials (e.g., 14C-labeled compound) correlate in vitro potency with in vivo exposure .

Q. How can computational methods predict the binding affinity of this compound to target proteins?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER/CHARMM) model interactions with targets like voltage-gated sodium channels (NaV1.7). Key steps:

  • Protein preparation : Homology modeling for unresolved targets using SWISS-MODEL .
  • Ligand parameterization : Assign partial charges (GAFF force field) and optimize geometry (DFT/B3LYP) .
  • Binding free energy calculations : MMPBSA/MMGBSA methods validate docking poses .

Q. What experimental approaches elucidate structure-activity relationships (SAR) for analogs of this compound?

SAR studies involve:

  • Functional group substitution : Replacing the thiazole methyl group with halogens (Cl, F) or electron-withdrawing groups to modulate potency .
  • Biological assays : Electrophysiology (patch-clamp) for ion channel inhibition or enzymatic assays (e.g., COX-2) to quantify IC₅₀ values .
  • Crystallographic data : Co-crystallization with target proteins (e.g., NaV1.7 voltage-sensing domain) identifies critical binding residues .

Methodological Notes

  • Key references : SHELX for crystallography , NaV1.7 inhibitor optimization , and sulfonamide-thiazole synthesis .
  • Data gaps : Specific biological data for the target compound is limited; extrapolated from structurally related analogs.

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